molecular formula C16H11Cl2N3O2 B5876153 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5876153
M. Wt: 348.2 g/mol
InChI Key: PNNURJVKGAMSBO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as DPA, is a chemical compound that has been widely studied in scientific research due to its various potential applications.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is based on its ability to bind to metal ions, particularly zinc ions. Once bound to zinc ions, this compound undergoes a conformational change that results in an increase in fluorescence intensity. This property has been exploited for the development of fluorescent probes for the detection of zinc ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, as well as the ability to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its high selectivity for zinc ions. This property makes it a useful tool for detecting the presence of zinc in biological samples. However, one limitation of using this compound is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide research. One area of research is the development of more sensitive fluorescent probes for the detection of zinc ions. Another area of research is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, this compound could be explored for its potential use as an antimicrobial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. Its ability to selectively bind to zinc ions has been exploited for the development of fluorescent probes for the detection of zinc in biological samples. This compound also has potential as a therapeutic agent and antimicrobial agent. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of 2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with N-methylmorpholine.

Scientific Research Applications

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to zinc ions, making it a useful tool for detecting the presence of zinc in biological samples.

Properties

IUPAC Name

2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-7-4-8-12(18)14(11)16(22)19-9-13-20-15(21-23-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNURJVKGAMSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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